molecular formula C10H15N5O2 B4889021 N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide CAS No. 524055-74-1

N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide

Cat. No.: B4889021
CAS No.: 524055-74-1
M. Wt: 237.26 g/mol
InChI Key: VQKIGKHIRBCYNE-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide is an organic compound belonging to the class of dimethoxybenzenes. These compounds are characterized by a monocyclic benzene moiety carrying exactly two methoxy groups . The chemical formula for this compound is C10H15N5O2

Preparation Methods

The synthesis of N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide typically involves the reaction of 3,5-dimethoxyaniline with cyanamide under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion of the starting materials.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions with halogenated compounds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding quinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide has several scientific research applications . In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. In medicine, it is investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes or pathways involved in disease processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide involves its interaction with molecular targets, such as enzymes or receptors . The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The specific pathways and targets depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide can be compared with other similar compounds, such as other dimethoxybenzenes and imidodicarbonimidic diamides . These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. For example, other dimethoxybenzenes may have different substitution patterns on the benzene ring, leading to variations in their chemical properties and interactions with biological targets.

Similar compounds include:

  • 3,4-dimethoxyphenylimidodicarbonimidic diamide
  • 2,5-dimethoxyphenylimidodicarbonimidic diamide
  • 3,5-dimethoxybenzamide

These compounds can provide insights into the structure-activity relationships and help in the design of new molecules with desired properties.

Properties

IUPAC Name

1-(diaminomethylidene)-2-(3,5-dimethoxyphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c1-16-7-3-6(4-8(5-7)17-2)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKIGKHIRBCYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N=C(N)N=C(N)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524055-74-1
Record name N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08479
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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